molecular formula C8H12ClN4O2+ B12326364 1,3,7-trimethyl-5H-purin-7-ium-2,6-dione;hydrochloride

1,3,7-trimethyl-5H-purin-7-ium-2,6-dione;hydrochloride

Cat. No.: B12326364
M. Wt: 231.66 g/mol
InChI Key: YPPUVKRPTYWKAL-UHFFFAOYSA-N
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Description

1,3,7-trimethyl-5H-purin-7-ium-2,6-dione;hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is a derivative of purine, a fundamental structure in many biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-trimethyl-5H-purin-7-ium-2,6-dione;hydrochloride typically involves the methylation of purine derivatives under controlled conditions. The process often requires the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound involves large-scale methylation processes using automated reactors. The reaction conditions are optimized for maximum yield and purity, often involving continuous monitoring and adjustment of temperature, pressure, and reactant concentrations. The final product is purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,3,7-trimethyl-5H-purin-7-ium-2,6-dione;hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo nucleophilic substitution reactions, where one of its substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted purine derivatives.

Scientific Research Applications

1,3,7-trimethyl-5H-purin-7-ium-2,6-dione;hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying purine metabolism and its derivatives.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1,3,7-trimethyl-5H-purin-7-ium-2,6-dione;hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3,7-trimethylxanthine:

    1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione: Another derivative with distinct properties and applications.

Uniqueness

1,3,7-trimethyl-5H-purin-7-ium-2,6-dione;hydrochloride is unique due to its specific chemical structure and the resulting biological activity. Its ability to undergo various chemical reactions and its diverse applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C8H12ClN4O2+

Molecular Weight

231.66 g/mol

IUPAC Name

1,3,7-trimethyl-5H-purin-7-ium-2,6-dione;hydrochloride

InChI

InChI=1S/C8H11N4O2.ClH/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;/h4-5H,1-3H3;1H/q+1;

InChI Key

YPPUVKRPTYWKAL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=[N+](C2C(=O)N(C1=O)C)C.Cl

Origin of Product

United States

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